molecular formula C13H21N5O2 B2836208 N-(2-(((2-(dimethylamino)pyrimidin-4-yl)methyl)amino)-2-oxoethyl)butyramide CAS No. 1797658-21-9

N-(2-(((2-(dimethylamino)pyrimidin-4-yl)methyl)amino)-2-oxoethyl)butyramide

Cat. No.: B2836208
CAS No.: 1797658-21-9
M. Wt: 279.344
InChI Key: YBFHGNYMFJTNQY-UHFFFAOYSA-N
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Description

N-(2-(((2-(Dimethylamino)pyrimidin-4-yl)methyl)amino)-2-oxoethyl)butyramide is a synthetic small molecule characterized by a pyrimidine core substituted with a dimethylamino group at the 2-position. The structure further incorporates a methylamino-oxoethyl linker and a terminal butyramide moiety. Its molecular weight is approximately 350 g/mol, with moderate solubility inferred from the balance of polar (dimethylamino) and lipophilic (butyramide) groups.

Properties

IUPAC Name

N-[2-[[2-(dimethylamino)pyrimidin-4-yl]methylamino]-2-oxoethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-4-5-11(19)16-9-12(20)15-8-10-6-7-14-13(17-10)18(2)3/h6-7H,4-5,8-9H2,1-3H3,(H,15,20)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFHGNYMFJTNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(=O)NCC1=NC(=NC=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s pyrimidine core and amide-rich architecture align it with analogs reported in pharmaceutical and medicinal chemistry literature. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison
Compound Name Key Features Molecular Weight (g/mol) Functional Implications
Target Compound Pyrimidinyl-dimethylamino, butyramide, methylamino-oxoethyl linker ~350 Balanced polarity for membrane permeability; potential HDAC inhibition
Methyl 4-({N-[2-(benzyl-amino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate [11] Benzyl-amino, dimethylamino benzamido, methyl benzoate ~450 Ester group may act as a prodrug; lower solubility due to aromaticity
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-butanamide [, m] Tetrahydro-pyrimidinyl, diphenylhexane backbone, phenoxy acetamido ~600 High steric bulk likely reduces solubility; stereochemistry critical for target binding
N-(4-Amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide [4] Benzyl, hydroxy, phenyl substituents, tetrahydro-pyrimidinyl ~500 Increased hydrophobicity; potential for CNS targeting due to lipophilicity

Pharmacokinetic and Physicochemical Properties

  • Solubility: The target compound’s dimethylamino group enhances aqueous solubility compared to analogs with bulky aromatic substituents (e.g., [, m]) .
  • Metabolic Stability : The absence of ester groups (unlike [11] in ) suggests resistance to hydrolysis, possibly extending half-life .
  • Stereochemical Considerations : Unlike the stereoisomers in (m, n, o), the target compound lacks chiral centers, simplifying synthesis and reducing variability in biological activity .

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